Product packaging for 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol(Cat. No.:CAS No. 69768-97-4)

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

Cat. No.: B043575
CAS No.: 69768-97-4
M. Wt: 208.25 g/mol
InChI Key: HJXARZMWFOEQTO-HWKANZROSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol (CAS: 69768-97-4), also known as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), is a phenylbutanoid naturally isolated from Zingiber cassumunar and Orophea yunnanensis . Its structure features a 3,4-dimethoxyphenyl group conjugated to a butenol chain (C12H16O3, MW: 208.3). This compound exhibits diverse biological activities, including anti-inflammatory, antibacterial, and melanogenesis-enhancing properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B043575 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol CAS No. 69768-97-4

Properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXARZMWFOEQTO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69768-97-4
Record name 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Aldehyde Reduction and Olefination Strategy

The most widely documented method begins with 3,4-dimethoxybenzaldehyde as the precursor. The synthesis involves three critical stages:

  • Reduction of the aldehyde group to 3,4-dimethoxybenzyl alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol.

  • Protection of the hydroxyl group via acetylation or benzoylation to prevent side reactions during subsequent steps.

  • Olefination using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by deprotection and reduction to yield the target compound.

Key Data:

StepReagents/ConditionsYield (%)
Aldehyde reductionNaBH₄, ethanol, 0–5°C, 4 h85–90
Hydroxyl protectionAcetic anhydride, pyridine, 25°C92
OlefinationWittig reagent, THF, reflux, 8 h68–75

This route is favored for its scalability but requires meticulous control over reaction conditions to avoid over-reduction or polymerization.

Vanillin-Based Synthesis

An alternative approach starts with vanillin (4-hydroxy-3-methoxybenzaldehyde), leveraging its commercial availability and lower cost. The process involves:

  • Methylation of vanillin using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) to form 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Reduction to 3,4-dimethoxybenzyl alcohol via NaBH₄.

  • Bromination with boron tribromide (BBr₃) to generate 3,4-dimethoxybenzyl bromide, followed by Grignard reaction with allyl magnesium bromide to form the butenol structure.

Key Data:

StepReagents/ConditionsYield (%)
MethylationCH₃I, K₂CO₃, 90°C, 22 h78
BrominationBBr₃, CH₂Cl₂, −5°C, 6 h80–85
Grignard reactionAllyl MgBr, THF, 0°C, 3 h65

This method avoids expensive starting materials but introduces challenges in handling air-sensitive reagents like BBr₃.

Industrial-Scale Optimization

Catalytic Hydrogenation

Recent advances utilize palladium on carbon (Pd/C) for selective hydrogenation of intermediates. For example, hydrogenating the double bond in 4-(3,4-dimethoxyphenyl)-3-buten-1-one (a precursor) achieves higher stereochemical control.

Key Data:

ParameterValue
Catalyst loading5% Pd/C, 50 psi H₂
Temperature25°C
Yield88%

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields:

SolventDielectric ConstantYield (%)
THF7.575
Dichloromethane8.968
Ethanol24.382

Higher yields in ethanol correlate with improved solubility of NaBH₄, facilitating faster reduction.

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-reduction : Using NaBH₄ instead of LiAlH₄ minimizes unintended reduction of methoxy groups.

  • Polymerization : Maintaining temperatures below 10°C during Wittig reactions suppresses diene formation.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

  • Recrystallization : Methanol recrystallization removes residual catalysts.

Comparative Analysis of Methods

MethodStarting MaterialStepsTotal Yield (%)Cost (Relative)
Aldehyde reduction3,4-Dimethoxybenzaldehyde462–68High
Vanillin-basedVanillin550–55Low

The aldehyde reduction route offers better yields but higher costs, while the vanillin approach is economical but technically demanding.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation and reduction processes that yield different functional groups such as aldehydes or alcohols.

Biology

The compound has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a critical enzyme for melanin production. This effect is mediated through the activation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways .

Key Biological Activities :

  • Melanogenesis Enhancement : Promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes.
  • Phagocytic Activity : Enhances macrophage phagocytosis, suggesting immunomodulatory properties.
  • Antibacterial Activity : Exhibits bacteriolytic effects against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

Medicine

Given its biological activities, this compound has potential therapeutic applications:

  • Treatment of Hypopigmentation Disorders : Its ability to stimulate melanogenesis makes it a candidate for treating conditions like vitiligo .
  • Immunomodulation : The enhancement of macrophage activity suggests a role in boosting immune responses.
  • Antibacterial Drug Development : Its antibacterial properties highlight its potential as a lead compound for new antibacterial drugs.

Industrial Applications

In the pharmaceutical industry, this compound is being explored for its antioxidant and anti-inflammatory properties. It may be incorporated into medicinal formulations aimed at various health conditions due to its versatile biological activities .

Case Study 1: Melanogenesis Enhancement

A study demonstrated that treatment with this compound significantly increased melanin production in cultured melanoma cells. The mechanism involved the upregulation of tyrosinase expression through USF1-mediated pathways.

Case Study 2: Antibacterial Efficacy

Research evaluated the antibacterial effects of the compound against common pathogens. Results indicated that it effectively inhibited growth and caused damage to bacterial cell walls, supporting its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol exerts its effects involves the activation of specific molecular pathways. In the context of melanogenesis, it enhances the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, leading to increased levels of tyrosinase . This enzyme catalyzes the conversion of tyrosine to melanin, thereby promoting melanin synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylbutanoid Derivatives

(a) 4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate (Compound 3)
  • Structure : Acetylated derivative of DMPB.
(b) 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol
  • Structure: Contains two hydroxyl groups on the butenol chain.
  • Activity : Shows weaker antibacterial effects than DMPB, likely due to increased hydrophilicity reducing cellular uptake .
(c) (E)-1-(3,4-Dimethoxyphenyl)butadiene and (E)-3-(3,4-dimethoxyphenyl)butadiene
  • Structure : Lack the hydroxyl group, featuring conjugated dienes.
  • Activity : Primarily studied for anti-inflammatory effects but lack explicit potency data compared to DMPB .

Cyclohexene Derivatives from Zingiber montanum

(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene
  • Structure : Incorporates a styryl group and cyclohexene ring.
  • Activity : Potent COX-2 inhibitor (IC50: 2.71 mM), outperforming DMPB in anti-inflammatory assays .
  • Key Difference : The extended conjugation and rigid cyclohexene backbone enhance COX-2 binding affinity .
(±)-trans-3-(4-Hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene
  • Structure : Hydroxyl substitution on the phenyl group.
  • Activity : Moderate COX-2 inhibition (IC50: 3.64 mM), suggesting methoxy groups are critical for potency .

Heterocyclic Analogs

(a) 3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 1)
  • Structure : Cyclohexene core with dimethoxyphenyl and styryl moieties.
(b) Pyrazole and Triazole Derivatives
  • Example : 4-(5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphonamide.
  • Key Difference : Heterocyclic rings (pyrazole/triazole) enable distinct mechanisms, such as kinase inhibition .

Functional Group Modifications

(a) 3-(3,4-Dimethoxyphenyl)propan-1-ol
  • Structure: Saturated propyl chain instead of butenol.
  • Activity: Limited bioactivity data, but reduced unsaturation likely diminishes anti-inflammatory effects compared to DMPB .
(b) 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one
  • Structure : Ketone and methylenedioxy group.

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, commonly referred to as DMPB, is a phenolic compound derived from the plant Orophea yunnanensis. This compound has garnered attention due to its potential biological activities, particularly in the context of melanogenesis and therapeutic applications against hypopigmentation disorders.

  • Chemical Name : this compound
  • CAS Number : 69768-97-4
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Appearance : Pale yellow oily liquid

Research indicates that DMPB enhances melanin synthesis through a specific signaling pathway. The compound activates the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways in melanocytes, which are crucial for melanin production. Notably, DMPB increases the levels and nuclear localization of upstream stimulating factor 1 (USF1), a transcription factor involved in melanin synthesis regulation. This effect was diminished in USF1-knockdown cells, suggesting that USF1 is essential for the melanogenic effects of DMPB .

Melanogenesis Enhancement

DMPB has been shown to significantly increase melanin production in both B16F10 melanoma cells and human primary melanocytes:

StudyCell TypeEffect on Melanin Synthesis
B16F10Increased melanin synthesis via ERK and p38 activation
Human MelanocytesEnhanced melanogenesis similar to B16F10 cells

In vivo studies conducted on brown guinea pigs demonstrated that DMPB induced hyperpigmentation, further supporting its potential as a therapeutic agent for conditions associated with hypopigmentation .

Other Pharmacological Activities

While the primary focus has been on its role in melanogenesis, DMPB may exhibit other pharmacological properties, including:

Case Studies and Research Findings

  • Melanogenic Effects :
    • A study published in Molecules highlighted that DMPB significantly enhances melanin synthesis through USF1 activation in vitro and induces hyperpigmentation in animal models .
  • Pharmacological Review :
    • A review article discussed various γ-butyrolactones and their biological activities, suggesting that compounds like DMPB could serve as scaffolds for developing new therapeutic agents targeting pigmentation disorders .
  • Extraction and Analysis :
    • Method validation studies have been conducted to optimize extraction techniques for isolating DMPB from Zingiber cassumunar, highlighting its significance in herbal medicine and potential therapeutic applications .

Q & A

Q. How to mitigate cytotoxicity during high-throughput screening of this compound?

  • Strategy :
  • MTT Assay Optimization : Use ≤10 µM concentration and 24-hour exposure to minimize apoptosis.
  • ROS Scavengers : Include N-acetylcysteine (5 mM) to counteract oxidative stress artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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